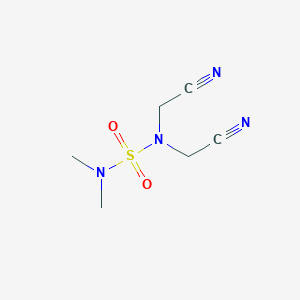
N,N-bis(cyanomethyl)-N',N'-dimethylsulfuric diamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[BIS(CYANOMETHYL)SULFAMOYL]DIMETHYLAMINE is a chemical compound known for its unique structure and properties. It is used in various scientific research applications, particularly in the fields of chemistry and biology. This compound is available from several suppliers and is recognized by its registry number ZINC000004508047 .
Preparation Methods
The synthetic routes for [BIS(CYANOMETHYL)SULFAMOYL]DIMETHYLAMINE involve specific reaction conditions that ensure the purity and stability of the compound.
Chemical Reactions Analysis
[BIS(CYANOMETHYL)SULFAMOYL]DIMETHYLAMINE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
[BIS(CYANOMETHYL)SULFAMOYL]DIMETHYLAMINE has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of [BIS(CYANOMETHYL)SULFAMOYL]DIMETHYLAMINE involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
[BIS(CYANOMETHYL)SULFAMOYL]DIMETHYLAMINE can be compared with other similar compounds, such as:
[BIS(CYANOMETHYL)SULFAMOYL]METHYLAMINE: This compound has a similar structure but with a different substitution pattern.
[CYANOMETHYL]SULFAMOYL]DIMETHYLAMINE: This compound lacks one of the cyanomethyl groups, leading to different chemical properties.
Properties
Molecular Formula |
C6H10N4O2S |
|---|---|
Molecular Weight |
202.24 g/mol |
IUPAC Name |
2-[cyanomethyl(dimethylsulfamoyl)amino]acetonitrile |
InChI |
InChI=1S/C6H10N4O2S/c1-9(2)13(11,12)10(5-3-7)6-4-8/h5-6H2,1-2H3 |
InChI Key |
BLOFKVCJIBOXIW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)N(CC#N)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















